molecular formula C13H15FN2O3 B1442472 3-Fluoro-4-[(piperidine-1-carbonyl)amino]benzoic acid CAS No. 1282874-15-0

3-Fluoro-4-[(piperidine-1-carbonyl)amino]benzoic acid

Cat. No. B1442472
CAS RN: 1282874-15-0
M. Wt: 266.27 g/mol
InChI Key: MXJYGDHPPRPOBE-UHFFFAOYSA-N
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Description

“3-Fluoro-4-[(piperidine-1-carbonyl)amino]benzoic acid” is a compound with the molecular formula C13H15FN2O3 . It has a molecular weight of 266.27 .


Molecular Structure Analysis

The molecular structure of “3-Fluoro-4-[(piperidine-1-carbonyl)amino]benzoic acid” consists of a benzoic acid group attached to a piperidine ring via a carbonyl and amino group . The benzoic acid group also has a fluorine atom attached to it .


Chemical Reactions Analysis

While specific chemical reactions involving “3-Fluoro-4-[(piperidine-1-carbonyl)amino]benzoic acid” are not available, similar compounds such as 1,3,5-triazine 4-aminobenzoic acid derivatives have been prepared through various intra- and intermolecular reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Fluoro-4-[(piperidine-1-carbonyl)amino]benzoic acid” include a molecular weight of 266.27 and a molecular formula of C13H15FN2O3 . Unfortunately, specific details such as boiling point and storage conditions are not available .

Scientific Research Applications

Pharmaceutical Drug Development

This compound is a valuable intermediate in the synthesis of pharmaceutical drugs. Its structure, featuring a piperidine moiety linked to a benzoic acid derivative, is particularly useful in creating new molecules with potential therapeutic effects. The piperidine ring is a common feature in many drugs due to its ability to interact with biological targets, enhancing pharmacokinetic properties .

Bioactive Molecule Synthesis

The presence of both the fluorine atom and the piperidine ring in this compound makes it an excellent candidate for the synthesis of bioactive molecules. These molecules can exhibit a range of activities, including antibacterial, antifungal, and antiviral properties. The fluorine atom, in particular, can significantly alter the biological activity and metabolic stability of these compounds .

Safety And Hazards

The specific safety and hazard information for “3-Fluoro-4-[(piperidine-1-carbonyl)amino]benzoic acid” is not available in the retrieved data .

Future Directions

Piperidine derivatives, such as “3-Fluoro-4-[(piperidine-1-carbonyl)amino]benzoic acid”, play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research could focus on developing novel synthesis methods and exploring the biological activities of these compounds .

properties

IUPAC Name

3-fluoro-4-(piperidine-1-carbonylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O3/c14-10-8-9(12(17)18)4-5-11(10)15-13(19)16-6-2-1-3-7-16/h4-5,8H,1-3,6-7H2,(H,15,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXJYGDHPPRPOBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)NC2=C(C=C(C=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-[(piperidine-1-carbonyl)amino]benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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